![molecular formula C12H16N2O3S B2508522 Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate CAS No. 320422-84-2](/img/structure/B2508522.png)

Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

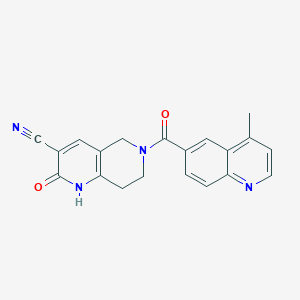

Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate. For instance, the synthesis of related compounds involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement , and the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate through condensation reactions .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the Lossen rearrangement, which is used to convert carboxylic acids to hydroxamic acids and subsequently to ureas without racemization . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative has been used to synthesize another related compound . These methods could potentially be adapted for the synthesis of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, COSY, and NOESY NMR spectroscopy . X-ray single crystal structure determination has also been employed, revealing that one of the compounds crystallized in the triclinic crystal system with specific unit cell parameters . These techniques could be applied to determine the molecular structure of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Lossen rearrangement, which is a key step in the synthesis of hydroxamic acids from carboxylic acids . The reduction of nitro groups to amino groups and the condensation reactions are also important for the synthesis of these compounds . These reactions could be relevant for the synthesis and further chemical manipulation of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For example, the crystal structure analysis provides information on the solid-state properties . The experimental UV/Vis spectra of one compound showed two bands, which were assigned to specific electronic transitions . These properties are important for understanding the behavior of these compounds in different environments and could be indicative of the properties of Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate.

Applications De Recherche Scientifique

Synthesis Improvement

Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a compound related to Ethyl 2-{[(4-Methoxyanilino)carbothioyl]amino}acetate, has been synthesized through an improved process. This process involved steps like nitrosation, methylation, bromination, and cyclization, with the use of ethyl acetoacetate as the raw material. The improvements in the synthesis process simplified operations and reduced production costs, achieving a product yield of 70.8% (L. Jing, 2003).

Impurity Profile Determination

Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, another related compound, was studied to determine its impurity profile. It is a glycoprotein IIb/IIIa antagonist developed for the treatment of thrombotic disorders. A reversed-phase HPLC gradient separation was developed to separate byproducts in the bulk drug substance, with LC-MS coupling used to characterize the unknown byproducts (A. Thomasberger et al., 1999).

Copper(II) Complex Synthesis

Optically active derivatives of Ethyl 2-{[(4-Methoxyanilino)carbothioyl]amino}acetate were synthesized, and paramagnetic complexes were prepared. These complexes were structurally characterized, revealing a chain structure and a square pyramid coordination polyhedron of Cu(ClN2O + S) in the complexes (Z. A. Savel’eva et al., 2003).

Novel Compound Synthesis

Ethyl 2-cyano-2-(hydroxyimino)acetate was tested as an additive in the synthesis of a novel series of α-ketoamide derivatives. This compound showed superiority in terms of purity and yield compared to other methods. It facilitated the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with high yield and purity (A. El‐Faham et al., 2013).

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized from ethyl 2-chloroacetate, showed distinct inhibition of the proliferation of some cancer cell lines, indicating its potential in antitumor activity research (Ju Liu et al., 2018).

Propriétés

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)carbamothioylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-17-11(15)8-13-12(18)14-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPNNWVFBJDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)NC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)